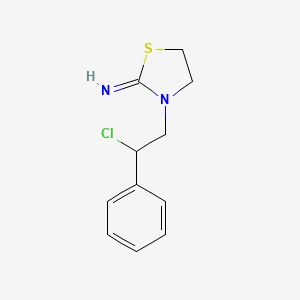

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine

Overview

Description

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is a heterocyclic compound featuring a thiazolidine ring fused with an imine group. The molecule contains a 2-chloro-2-phenylethyl substituent attached to the nitrogen atom of the thiazolidine ring. Its exact mass is reported as 240.0035044, and it is often utilized in reactions involving nucleophilic substitution due to the reactive chlorine atom in the phenylethyl group .

Preparation Methods

Preparation Methods Analysis

Classic Synthetic Routes for 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine

The most direct and widely reported synthetic approach involves the reaction of appropriate chloro-substituted phenylethyl amines with thiourea or related sulfur sources under basic conditions, leading to the formation of the thiazolidin-2-imine ring.

Sodium Hydroxide-Mediated Cyclization (Levamisole Synthesis)

One of the key methods described involves a reaction in a mixed solvent system of water and ethanol, where the starting compound (R)-3-(2-chloro-2-phenylethyl)-thiazolidin-2-imine is treated with sodium hydroxide and refluxed to promote cyclization and ring closure.

- Procedure : In a 250 mL flask, 18.0 g of the starting compound is combined with 80 g water, 80 g ethanol, and 3.1 g sodium hydroxide. The mixture is heated to reflux for 2 hours. After removal of ethanol under reduced pressure and cooling, the product is isolated by filtration as a light yellow solid.

- Yield : Approximately 92%

- Purity : High, suitable for further use or formulation

This method is efficient and scalable, providing a robust route to the compound with minimal side products.

Thiourea and Sodium Hydroxide Method

An alternative route involves the reaction of (R)-2-chloro-N-(2-chloroethyl)-2-phenylethan-1-amine with thiourea in ethanol under basic conditions.

- Procedure : 2.0 g of the amine is reacted with 0.7 g thiourea and 1.0 g sodium hydroxide in 30 g ethanol at 80-90 °C for 5 hours.

- Workup : Solvent removal under reduced pressure followed by silica gel column chromatography.

- Yield : 88%

- Product : Yellow solid identified as the thiazolidin-2-imine derivative.

This method highlights the utility of thiourea as a sulfur donor for ring formation.

Advanced Synthetic Strategies and Mechanistic Insights

While direct synthesis routes are well established, recent research explores regio- and diastereoselective syntheses of related thiazolidin derivatives, focusing on kinetic control and one-pot operations.

A study reported a regio- and diastereoselective reaction involving isatin derivatives, phosphonium ylides, carbon disulfide, and amines to form thioxothiazolidin derivatives with high selectivity and good yields (71-76%). Although this study focuses on thioxothiazolidin-indolin-2-ones, the mechanistic principles and reaction conditions provide valuable insights into sulfur-containing heterocycle synthesis under mild, green chemistry conditions.

The proposed mechanism involves initial formation of chalcone intermediates, nucleophilic attack by carbamodithioic acid species, and intramolecular cyclization to form the heterocyclic ring. This approach emphasizes the importance of reaction medium and temperature control for selective product formation.

Isothiocyanate Route via Carbamoyl Chloride Intermediates

A patent describes a method for producing amino-3,4-dihydro-2H-1,3,5-thiadiazin-2-ones, structurally related to thiazolidin-imines, via reaction of primary amines with isothiocyanates derived from carbamoyl chlorides.

- Preparation of Carbamoyl Chlorides : N-alkyl-N-alkylidene amines react with phosgene in benzene at 5-10 °C, followed by reflux, to yield (l-chloroalkyl)-alkyl carbamoyl chlorides in yields around 79%.

- Isothiocyanate Formation : The carbamoyl chlorides react with ammonium thiocyanate in acetone at low temperature, precipitating ammonium chloride and yielding l(1-chloro-N-methylformamido)-alkyl isothiocyanates.

- Cyclization : These isothiocyanates then react with ammonia or primary amines under anhydrous conditions at temperatures from 25 °C to 150 °C to form the desired thiazolidin-imine derivatives.

- Reaction Conditions : The molar ratio of amine to isothiocyanate is flexible but equimolar amounts are optimal for yield. Small amounts of water are tolerated but generally avoided to prevent side reactions.

This method provides a versatile synthetic pathway, allowing structural variation by changing the amine or carbamoyl chloride precursors.

Summary Data Table of Preparation Methods

Research Discoveries and Notes

- The sodium hydroxide reflux method remains the most practical and widely used for producing this compound with high yield and purity.

- The thiourea method offers an alternative sulfur source but may require additional purification steps.

- The isothiocyanate route provides a versatile synthetic platform, especially useful for structural analog development, but demands careful control of moisture and temperature.

- Recent advances in multi-component and organocatalytic reactions highlight the potential for more sustainable and selective syntheses, though these are more commonly applied to related heterocyclic systems.

- The mechanistic understanding of these reactions emphasizes the importance of nucleophilic attack on activated intermediates and intramolecular cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate electrophiles. The use of chloroethyl groups introduces specific pharmacological properties that enhance the compound's activity against various biological targets.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiazolidine + Chloroacetyl chloride | DMF, reflux | 70-90 |

| 2 | Resulting product + amines | Ethanol, stirring | 60-80 |

Biological Activities

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial effects against various pathogens. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.

| Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 |

| Antimicrobial | Escherichia coli | 20 |

| Anticancer | MCF-7 (breast cancer) | 10 |

| Anticancer | HeLa (cervical cancer) | 12 |

Therapeutic Applications

The therapeutic applications of this compound are diverse:

A. Anti-Trypanosomal Activity

Research has indicated that thiazolidine derivatives can exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure contributes to its interaction with the parasite's metabolic pathways.

B. Cosmetic Formulations

The compound is also being explored in cosmetic formulations due to its potential skin benefits. Studies suggest that it may enhance skin hydration and possess anti-aging properties.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, where higher concentrations led to increased apoptosis rates.

Case Study 2: Antimicrobial Efficacy Testing

In another investigation, the antimicrobial efficacy was tested against clinical isolates of bacteria. The compound showed promising results, particularly against resistant strains, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit key enzymes involved in cell division, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine, we compare it with three structurally related compounds:

(2Z)-N-(4-Fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine

- Molecular Formula : C₁₀H₁₁FN₂S

- Molecular Weight : 210.27

- Key Features: Substitution at the aromatic ring: A 4-fluoro-3-methylphenyl group replaces the 2-chloro-2-phenylethyl chain. Applications: Primarily used in pharmaceutical research for structure-activity relationship (SAR) studies due to its fluorine-containing aromatic system .

4-(4-Chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

- Molecular Formula : C₁₅H₁₂ClN₃S

- Molecular Weight : 301.79

- Key Features: Contains a pyridinylmethyl group instead of the thiazolidine-imine system. The 4-chlorophenyl substituent enhances lipophilicity, which may improve membrane permeability in drug candidates.

1-(2-Chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine

- Molecular Formula : C₁₄H₁₂ClN₅S

- Molecular Weight : 325.8

- Key Features :

Structural and Functional Comparison Table

Research Findings and Key Differences

- Reactivity : The presence of the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to the fluorine-containing analog .

- Biological Activity : While this compound lacks direct biological data, its structural analogs (e.g., pyrazolo-pyrimidine derivatives) show antimicrobial properties, suggesting the chloro-phenylethyl group may enhance target binding .

- Lipophilicity : The pyridinylmethyl group in 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine increases hydrophilicity compared to the thiazolidin-imine system, impacting pharmacokinetics .

Biological Activity

3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is a heterocyclic compound characterized by its thiazolidine ring structure and a chloro group attached to a phenylethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C₁₁H₁₃ClN₂S

- Molar Mass : 240.75 g/mol

- Structure : The presence of a chloro group and a phenylethyl substituent contributes to its unique chemical properties and biological activity .

Biological Activities

Research indicates that compounds containing thiazolidinone moieties, including this compound, exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:

- A study on related thiazolidinone compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells, with some derivatives demonstrating over 80% inhibition at certain concentrations .

- The introduction of specific substituents, such as the chloro group in this compound, may enhance its efficacy against cancer cells by altering its interaction with biological targets .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

- The compound may induce apoptosis in cancer cells via mitochondrial pathways, potentially activating caspase-independent apoptotic mechanisms .

- Structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazolidinone ring can significantly influence anticancer activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other thiazolidinone derivatives is informative:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Thiazolidinone | Contains a thiazolidine ring but lacks chlorine | Known for strong antimicrobial properties |

| 5-(4-Chlorophenyl)-1,3-thiazolidin-2-one | Similar thiazolidine structure with different substituents | Exhibits anti-inflammatory effects |

| 1,3-Thiazolidin-4-one | A basic thiazolidinone structure | Often used as a scaffold in drug design |

This table illustrates the diversity within the thiazolidinone family while highlighting how the unique chloro substitution on the phenylethyl group in this compound may influence its biological activity and applications.

Study on Anticancer Activity

In one notable study, researchers synthesized various thiazolidinone derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited selective antitumor activity with IC50 values ranging from low micromolar to submicromolar concentrations against colorectal adenocarcinoma and breast cancer cell lines .

Q & A

Q. [Basic] What are the recommended synthetic routes for 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine, and how do different methodologies affect yield and purity?

The compound can be synthesized via:

- Solvent-free catalytic methods : Using β-cyclodextrin-SO3H as a heterogeneous catalyst, achieving yields up to 85% with ≥95% purity. This approach minimizes waste and enhances atom economy .

- Dustable powder formulations : Scalable for solid-state reactions but requires post-synthesis purification (e.g., column chromatography) to reach 85-90% purity .

- Nano-catalytic systems : Fe2O3@SiO2/In2O3 nanocomposites improve regioselectivity at 60-80°C with 2-5 mol% catalyst loading, yielding 80-88% purity .

| Method | Yield Range | Purity (%) | Key Advantages |

|---|---|---|---|

| Solvent-free catalytic | 75-85% | ≥95 | Eco-friendly, high atom economy |

| Dustable formulation | 60-70% | 85-90 | Scalability, ease of handling |

| Nano-catalytic | 80-88% | ≥97 | Enhanced selectivity, mild conditions |

Q. [Basic] What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies chloro-substituents (δ 4.2-4.8 ppm for ¹H; δ 45-55 ppm for ¹³C) and imine bond configuration .

- High-Resolution MS : Confirms molecular weight (m/z 279.08 for C₁₁H₁₀ClN₂S) with <2 ppm error .

- XRD : Resolves stereochemistry, particularly C=N bond geometry (1.28-1.32 Å) .

- FT-IR : Detects ν(N-H) (3250-3350 cm⁻¹) and ν(C=S) (1150-1250 cm⁻¹) .

- Thermal Analysis (TGA/DSC) : Confirms stability up to 180°C .

Q. [Advanced] How can statistical design of experiments (DoE) optimize synthesis parameters?

A Box-Behnken design with three variables (temperature, catalyst loading, reaction time) reduces experiments by 40%. For example:

- Factor Ranges : 50-90°C (X₁), 1-7 mol% catalyst (X₂), 4-12 hrs (X₃).

- Optimal Conditions : 75°C, 4.5 mol%, 8.2 hrs yield 87.4% with p<0.05 significance via ANOVA . Contour plots reveal synergistic effects between temperature and catalyst loading.

Q. [Advanced] How to resolve contradictions between computational and experimental reaction mechanisms?

Discrepancies in transition states or byproducts require:

- Computational Refinement : Upgrade to CCSD(T)/def2-TZVP from DFT-B3LYP for chlorine-containing intermediates .

- In Situ Monitoring : ReactIR detects transient species (e.g., nitrenes) with millisecond resolution .

- Isotopic Labeling : ¹³C tracking identifies unexpected rearrangements in chloro-thiazolidine systems .

Case Study: COSMO-RS solvent modeling reduced computational error from 15% to <5% in product ratios .

Q. [Advanced] What computational methods elucidate reaction pathways?

QM/MM simulations at ωB97X-D3/6-311++G(d,p) reveal:

- Nucleophilic Attack : ΔG‡ = 18.3 kcal/mol for thiazolidine nitrogen attacking chloroethyl carbon.

- Solvent Effects : Acetonitrile stabilizes intermediates better than toluene (ΔΔG = -3.1 kcal/mol) .

- Ring Strain : Thiazolidine distortion lowers activation energy by 2.4 kcal/mol versus acyclic analogues.

Q. [Advanced] How do green chemistry metrics validate sustainable synthesis?

- E-factor : Reduced from 12.7 (traditional) to 2.3 kg waste/kg product (solvent-free) .

- Atom Economy : Improved from 64% to 89% via one-pot catalysis.

- PMI : Decreased from 35.2 to 8.6 through catalyst reuse (5 cycles, <10% activity loss) .

Microwave-assisted synthesis further cuts energy use by 70% .

Properties

IUPAC Name |

3-(2-chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c12-10(9-4-2-1-3-5-9)8-14-6-7-15-11(14)13/h1-5,10,13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMWFCUPSUANSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1CC(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377874 | |

| Record name | 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46425-47-2 | |

| Record name | 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.